molecular formula C17H15N3O3 B6032333 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide

Cat. No.: B6032333
M. Wt: 309.32 g/mol
InChI Key: GUSFVUCPTSPTKP-UHFFFAOYSA-N
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Description

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and are frequently used in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-12-18-17(23-20-12)13-6-5-9-15(10-13)22-11-16(21)19-14-7-3-2-4-8-14/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSFVUCPTSPTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with phenoxyacetic acid derivatives under specific reaction conditions. The reaction typically requires a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, some oxadiazole derivatives are recognized as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . The compound may also act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide can be compared with other similar compounds, such as:

These compounds share the oxadiazole ring structure but differ in their specific substituents and therapeutic applications. The uniqueness of this compound lies in its specific phenoxy and phenylacetamide groups, which confer distinct chemical and biological properties .

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